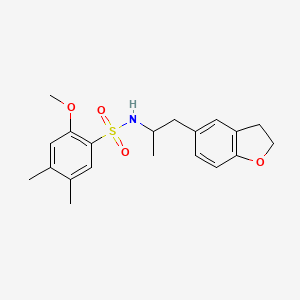
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzofuran ring system, which is a fused heterocyclic structure consisting of a benzene ring and a furan ring. The presence of various functional groups, such as methoxy, methyl, and sulfonamide, makes it a molecule of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives using appropriate reagents and catalysts
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body.
相似化合物的比较
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Sulfonamide derivatives: Other sulfonamides with different aromatic rings and substituents.
Uniqueness: N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure and properties set it apart from other similar compounds.
生物活性
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dihydrobenzofuran moiety : This part contributes to the compound's interaction with biological targets.
- Sulfonamide group : Known for its pharmacological properties, particularly in antibacterial activity.
- Dimethyl and methoxy substitutions : These modifications can influence the compound's lipophilicity and overall biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzofuran core : Utilizing starting materials such as phenolic compounds and appropriate reagents.
- Introduction of the sulfonamide group : This often involves reacting an amine with a sulfonyl chloride under controlled conditions.
Anticancer Activity
Research has indicated that compounds related to dihydrobenzofuran structures exhibit significant anticancer properties. For example:
- In a study evaluating various dihydrobenzofuran lignans, certain derivatives showed promising activity against human tumor cell lines, particularly in leukemia and breast cancer models. The most active compound demonstrated a GI(50) value of less than 10 nM against specific breast cancer cell lines .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds featuring this moiety have been shown to inhibit bacterial growth effectively. While specific data on the target compound is limited, related sulfonamide derivatives have demonstrated moderate activity against various bacterial strains .
Case Study 1: Antitumor Efficacy
A detailed investigation into similar compounds indicated that modifications in the dihydrobenzofuran structure significantly impacted their antitumor efficacy. For instance, methylation at specific positions was found to enhance activity by improving binding affinity to tubulin .
| Compound | GI(50) (μM) | Activity Description |
|---|---|---|
| 2b | <0.01 | Strong inhibitor of breast cancer cell lines |
| 2c | 0.3 | Moderate activity against diverse tumor types |
The mechanism by which these compounds exert their effects often involves inhibition of mitosis through interaction with tubulin. For example, one study reported that a related dihydrobenzofuran derivative inhibited tubulin polymerization at concentrations around 13 μM . This mechanism underlines the potential for developing new antimitotic agents based on this scaffold.
属性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-13-9-19(24-4)20(10-14(13)2)26(22,23)21-15(3)11-16-5-6-18-17(12-16)7-8-25-18/h5-6,9-10,12,15,21H,7-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQPRSPOAXMGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













